molecular formula C19H17N3O4 B2809361 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 887873-36-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2809361
CAS No.: 887873-36-1
M. Wt: 351.362
InChI Key: YZBBCUVUDMGKBU-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, an oxadiazole ring, and a phenylpropanamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .

Mode of Action

The compound acts as an inhibitor of bacterial biofilm formation . It interacts with the bacteria, disrupting their ability to form these protective biofilms, thereby making them more susceptible to antibacterial agents .

Biochemical Pathways

It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation . This disruption likely affects multiple biochemical pathways within the bacteria, leading to their eventual death or inhibition .

Pharmacokinetics

These properties may impact the bioavailability of the compound, determining how effectively it can reach and interact with its bacterial targets .

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm formation , leading to a decrease in bacterial survival and proliferation . This makes the bacteria more susceptible to other antibacterial agents, enhancing their effectiveness .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide apart is its combination of the dihydrobenzo dioxin ring and the oxadiazole ring, which imparts unique chemical and biological properties. This combination allows for diverse chemical modifications and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(9-6-13-4-2-1-3-5-13)20-19-22-21-18(26-19)14-7-8-15-16(12-14)25-11-10-24-15/h1-5,7-8,12H,6,9-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBBCUVUDMGKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330499
Record name N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887873-36-1
Record name N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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